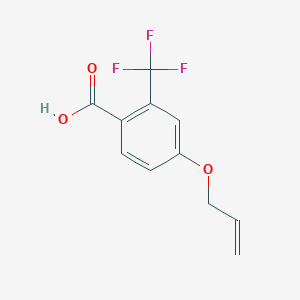

4-(Allyloxy)-2-(trifluoromethyl)benzoic acid

描述

属性

IUPAC Name |

4-prop-2-enoxy-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-2-5-17-7-3-4-8(10(15)16)9(6-7)11(12,13)14/h2-4,6H,1,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZURDAPQBVBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Overview

4-(Allyloxy)-2-(trifluoromethyl)benzoic acid, also known by its CAS number 1271469-18-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a benzoic acid core with an allyloxy group and a trifluoromethyl substituent. The trifluoromethyl group enhances lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzoic acid derivatives, including those with trifluoromethyl substitutions. The presence of the trifluoromethyl group has been shown to enhance the antibacterial activity against Gram-positive bacteria. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Tetracycline | 4 | S. aureus |

| Ciprofloxacin | 0.12 | E. coli |

Anticancer Properties

The anticancer potential of benzoic acid derivatives has been explored in various studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific oncogenic pathways. For example, compounds with structural similarities to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study examining the effects of similar compounds on breast cancer cells (MCF-7), it was found that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of treatment.

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of cholinesterase enzymes, which play crucial roles in neurotransmission. Inhibitors of acetylcholinesterase (AChE) are particularly relevant for treating conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Data

| Compound | IC50 (µM) | Enzyme |

|---|---|---|

| This compound | TBD | Acetylcholinesterase |

| Donepezil | 0.5 | Acetylcholinesterase |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : The trifluoromethyl group enhances membrane permeability, allowing the compound to disrupt bacterial cell walls.

- Anticancer Mechanism : Induction of apoptosis may occur through the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Inhibition : The compound likely binds to the active site of AChE and BuChE, preventing substrate hydrolysis.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares 4-(Allyloxy)-2-(trifluoromethyl)benzoic acid with structurally related benzoic acid derivatives:

准备方法

Esterification of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

- Reagents and Conditions:

- Starting material: 2-hydroxy-4-(trifluoromethyl)benzoic acid

- Reagents: Methanol, concentrated sulfuric acid (catalyst)

- Conditions: Reflux for 30 hours

- Process:

The acid is refluxed in methanol with sulfuric acid to form the methyl ester. After reflux, the reaction mixture is poured into excess water, extracted with ether, and the ether evaporated to isolate the ester. - Yield and Properties:

- Yield: Approximately 80%

- Boiling point: 94°C at reduced pressure (~mm Hg)

- Reference: US Patent US3160558A describes this step in detail.

Hydrolysis of Allyl Ester to 4-(Allyloxy)-2-(trifluoromethyl)benzoic Acid

- Reagents and Conditions:

- Allyl ether methyl ester from step 2.2

- Potassium hydroxide (KOH)

- Solvent mixture: Methanol and water

- Conditions: Reflux for 2 hours

- Process:

The allyl ether methyl ester is refluxed with potassium hydroxide in a methanol-water mixture. After completion, the mixture is poured into water and acidified with hydrochloric acid to precipitate the free acid. The product is filtered, washed, and dried. - Yield and Properties:

- Melting point: 99-110°C

- Reference: US Patent US3160558A.

Alternative Allylation Method Using Potassium Carbonate and DMF

A more recent and mild method for allylation involves direct alkylation of the phenolic hydroxyl group using allyl bromide and potassium carbonate in an aprotic solvent such as dimethylformamide (DMF):

- Reagents and Conditions:

- Starting material: 4-hydroxy-2-(trifluoromethyl)benzoic acid or its derivatives

- Allyl bromide (2 equivalents)

- Anhydrous potassium carbonate (2 equivalents)

- Solvent: DMF

- Temperature: 60°C

- Reaction time: 3 hours

- Process:

The acid is suspended in DMF with potassium carbonate, and allyl bromide is added. The mixture is heated at 60°C for 3 hours. After cooling, the mixture is filtered through celite, washed, and solvents removed under vacuum. - Hydrolysis:

If starting from esters or protected forms, subsequent hydrolysis in a dioxane-water mixture with sodium hydroxide or potassium hydroxide at 60°C for 15 minutes to 2 hours converts esters back to the acid. - Reference: Supplementary information from Royal Society of Chemistry publication.

Summary Table of Preparation Steps

Research Findings and Notes

- The classical method involving esterification followed by allylation and hydrolysis is well-documented and provides good yields with relatively straightforward purification steps.

- The alternative method using DMF and potassium carbonate for direct allylation offers milder conditions and shorter reaction times, which can be advantageous in sensitive substrates or scale-up processes.

- Hydrolysis under basic aqueous conditions is efficient and typically yields the free acid without significant side reactions.

- The allylation step is critical and requires careful control of reaction time and temperature to avoid over-alkylation or decomposition.

- Purification is generally achieved by precipitation and filtration after acidification, avoiding complex chromatographic methods.

常见问题

Basic: What synthetic routes are recommended for preparing 4-(Allyloxy)-2-(trifluoromethyl)benzoic acid, and what intermediates are critical?

A common approach involves coupling 2-(trifluoromethyl)benzoic acid derivatives with allyloxy precursors. For example, acylation using p-trifluoromethyl benzoyl chloride followed by O-allylation under basic conditions (e.g., Na₂CO₃ in dichloromethane) can introduce the allyloxy group . Key intermediates include the acyl chloride derivative and the hydroxylamine adduct, which require purification via column chromatography (hexane/EtOAc gradients) .

Advanced: How can reaction conditions be optimized to enhance the yield of the allyloxy group introduction?

Variables such as reaction temperature (45–60°C), stoichiometry of allylating agents (1.2–1.5 equiv), and catalyst selection (e.g., trichloroisocyanuric acid for controlled oxidation) significantly impact yield. Kinetic monitoring via TLC or HPLC is recommended to minimize side reactions like over-alkylation . Solvent polarity adjustments (e.g., acetonitrile vs. dichloromethane) can also improve regioselectivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : The allyloxy group shows distinct resonances: δ 4.5–5.5 ppm (allylic protons) and 65–75 ppm (allylic carbons). The trifluoromethyl group appears as a singlet near δ -63 ppm in ¹⁹F NMR .

- HPLC : Purity assessment requires reverse-phase columns (C18) with UV detection at 254 nm, using acetonitrile/water gradients .

Advanced: How should researchers resolve NMR signal overlap in derivatives of this compound?

Deuterated solvents (e.g., DMSO-d₆) and 2D techniques (COSY, HSQC) can resolve overlapping signals. For example, in crowded aromatic regions, NOESY correlations help assign substituent positions . Variable-temperature NMR may also separate broadened signals caused by dynamic effects .

Safety: What protocols mitigate risks when handling this compound and its intermediates?

- Mutagenicity : Ames II testing is recommended for intermediates, as some anomeric amides show mutagenic potential. Compound 3 (a related intermediate) has mutagenicity comparable to benzyl chloride, necessitating fume hood use and PPE .

- Decomposition : DSC analysis reveals thermal instability above 120°C; storage at -20°C under inert atmosphere (N₂/Ar) is advised .

Application: How does the trifluoromethyl group influence pharmacokinetic properties in drug design?

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. It also increases lipophilicity (logP ~2.5–3.0), improving membrane permeability. In receptor binding assays, this group often enhances affinity for hydrophobic pockets in enzymes like cyclooxygenase-2 .

Advanced: What enantioselective strategies are effective for synthesizing chiral derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed allylic alkylation) can achieve enantiomeric excess >90%. For example, enantioselective halocyclization of allyl hydrazides using Cu(I)-BOX catalysts produces isoxazolidinones with high stereocontrol .

Basic: How can solubility challenges be addressed during in vitro assays?

DMSO is preferred for stock solutions (10–50 mM), but aqueous solubility can be improved via pH adjustment (e.g., sodium bicarbonate buffer, pH 8.5) or co-solvents (5–10% PEG-400) . Dynamic light scattering (DLS) confirms colloidal stability .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrophilic aromatic substitution trends. The allyloxy group’s electron-donating effects activate the para-position, directing nitration or halogenation .

Application: How is this compound utilized in polymer science?

As a monomer, it enhances thermal stability (Tg > 200°C) in polyesters due to rigid aromatic and trifluoromethyl groups. Step-growth polymerization with diols (e.g., ethylene glycol) under vacuum (150°C, 24 hr) yields high-molecular-weight polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。